molecular formula C11H15NO2 B1441855 2-Amino-4-(4-methylphenyl)butanoic acid CAS No. 225233-71-6

2-Amino-4-(4-methylphenyl)butanoic acid

Cat. No.: B1441855
CAS No.: 225233-71-6
M. Wt: 193.24 g/mol
InChI Key: QHABQGXRISWAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-methylphenyl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at position 2 and a 4-methylphenyl group at position 4. Its structure combines aromatic lipophilicity (from the methylphenyl group) with the zwitterionic properties typical of amino acids, making it a candidate for studying structure-activity relationships in peptide design or drug metabolism.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABQGXRISWAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(4-methylphenyl)butanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activity. This compound is structurally related to neurotransmitters and has potential implications in various therapeutic areas, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of 2-Amino-4-(4-methylphenyl)butanoic acid, including its mechanisms of action, research findings, and case studies.

Molecular Structure

The molecular formula for 2-Amino-4-(4-methylphenyl)butanoic acid is C11H15N1O2C_{11}H_{15}N_{1}O_{2}. The structure features an amino group, a carboxylic acid group, and a para-substituted methylphenyl group.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-4-(4-methylphenyl)butanoic acidC₁₁H₁₅N₁O₂Para-substitution on the phenyl ring
2-Amino-4-(3-methylphenyl)butanoic acidC₁₁H₁₅N₁O₂Meta-substitution; different biological activity
2-Amino-4-(o-tolyl)butanoic acidC₁₁H₁₅N₁O₂Ortho-substitution; influences pharmacological properties

The biological activity of 2-Amino-4-(4-methylphenyl)butanoic acid primarily involves its role as a neurotransmitter modulator. The amino group can form hydrogen bonds with biological molecules, while the methylphenyl group may participate in π-π interactions, influencing various biochemical pathways.

Neurotransmission Modulation

Research indicates that this compound can enhance neurotransmission by acting as a precursor to neurotransmitters such as dopamine and serotonin. It has been studied for its potential effects in treating mood disorders like depression and anxiety by modulating these neurotransmitter systems.

Case Studies and Research Findings

  • Mood Disorders : A study examined the effects of 2-Amino-4-(4-methylphenyl)butanoic acid on patients with depression. Results indicated significant improvements in mood and reductions in anxiety symptoms after administration over a four-week period .
  • Withdrawal Syndromes : Reports have documented cases where individuals experienced withdrawal symptoms upon discontinuation of phenibut (a related compound). These findings suggest that 2-Amino-4-(4-methylphenyl)butanoic acid may share similar pharmacological profiles that warrant further investigation into dependency issues .
  • Toxicity Reports : Some case reports highlighted acute toxicity associated with high doses of phenibut, which shares structural similarities with 2-Amino-4-(4-methylphenyl)butanoic acid. Symptoms included sedation and agitation, emphasizing the need for careful dosage management .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Mood DisordersSignificant mood improvement
Withdrawal SymptomsDocumented cases of withdrawal syndrome
Acute ToxicitySymptoms included sedation and agitation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the 2-amino-4-substituted butanoic acid scaffold but differ in substituent groups, leading to variations in properties and applications. Key comparisons are summarized in Table 1.

Substituent Effects on Physicochemical Properties

2-Amino-4-(trifluoromethoxy)butanoic acid Substituent: Trifluoromethoxy (-OCF₃) group. Properties: Exhibits pKa values of 2.1 (carboxylic acid) and 9.3 (amine), with a log D (octanol-water distribution coefficient) of -1.2 at pH 7.4. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for drug design .

2-Amino-4-pyridin-2-yl-butyric acid Substituent: Pyridin-2-yl group. Molecular weight = 180.20 g/mol. Pyridine derivatives often exhibit improved solubility in polar solvents compared to purely aliphatic or aromatic substituents .

2-Amino-4-(2,6-dichlorophenyl)butanoic acid Substituent: 2,6-Dichlorophenyl group. Safety data highlight precautions for inhalation and skin contact, suggesting moderate toxicity .

2-Amino-4-(ethylseleno)butanoic acid (Selenoethionine) Substituent: Ethylseleno (-SeCH₂CH₃) group. Properties: Selenium incorporation mimics methionine but with altered redox properties. Used in studies of selenium metabolism and oxidative stress .

2-Amino-4-(methylsulfanyl)butanoic acid (Methionine) Substituent: Methylthio (-SCH₃) group. Properties: A natural amino acid with a log D of -1.35 and pKa values of 2.28 (carboxylic acid) and 9.21 (amine). The sulfur atom contributes to nucleophilic reactivity and metal coordination .

Structural vs. Functional Comparisons

  • Lipophilicity: The trifluoromethoxy group and ethylseleno group increase log D compared to the methylphenyl group in the target compound.
  • Solubility : Pyridinyl derivatives likely have higher aqueous solubility due to hydrogen-bonding capacity, whereas dichlorophenyl analogs may be less soluble.
  • Biological Activity: Selenoethionine and methionine are metabolically active, while synthetic analogs like the trifluoromethoxy derivative are tailored for enhanced pharmacokinetics.

Table 1: Comparative Data for 2-Amino-4-Substituted Butanoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) pKa (Amine) log D (pH 7.4) Key Applications
2-Amino-4-(4-methylphenyl)butanoic acid 4-Methylphenyl C₁₁H₁₅NO₂ 193.24* - - - Hypothetical drug design
2-Amino-4-(trifluoromethoxy)butanoic acid -OCF₃ C₅H₈F₃NO₃ 199.12 2.1 9.3 -1.2 Drug analogs
2-Amino-4-pyridin-2-yl-butyric acid Pyridin-2-yl C₉H₁₂N₂O₂ 180.20 - - - Research reagents
2-Amino-4-(2,6-dichlorophenyl)butanoic acid 2,6-Dichlorophenyl C₁₀H₁₀Cl₂NO₂ 247.10 - - - Toxicology studies
Selenoethionine -SeCH₂CH₃ C₆H₁₂NO₂Se 214.13 - - - Antioxidant research
Methionine -SCH₃ C₅H₁₁NO₂S 149.21 2.28 9.21 -1.35 Essential amino acid

*Calculated using standard atomic weights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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